
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a cyclopropylsulfonyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropylation of a suitable isoquinoline derivative followed by sulfonylation and carboxylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and sulfonyl chlorides under anhydrous conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Sulfonation Reactions
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Plausible Mechanism :
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Reaction of a Tic derivative (e.g., Tic with a leaving group at position 2) with a cyclopropylsulfonyl chloride under catalytic conditions (e.g., Lewis acids like AlCl₃).
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Example: Sulfonation of Tic analogs via electrophilic substitution has been reported for other derivatives, such as 7-hydroxy-Tic, which undergoes functionalization at the hydroxy position .
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Functional Group Compatibility
The carboxylic acid at position 3 is a reactive site for:
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Amide bond formation : Standard coupling reagents (e.g., HATU, EDC) can link Tic’s carboxylic acid to amines or peptides .
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Esterification : Protection via Fmoc or tert-butoxycarbonyl (Boc) groups is common in peptide synthesis .
Stability Considerations
The cyclopropylsulfonyl group may introduce strain or electronic effects, potentially affecting:
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Hydrolytic stability : Cyclopropane rings are generally stable under mild conditions but may undergo ring-opening under harsh acidic/basic conditions.
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Nucleophilic substitution : The sulfonamide group could act as a leaving group under specific conditions, though this is less common compared to halogens.
Reactivity of the Tic Core
The Tic scaffold is a constrained α-amino acid analog, which influences its reactivity:
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Electrophilic sites : The isoquinoline ring’s aromaticity and fused bicyclic system limit electrophilic substitution, favoring reactions at functionalized positions (e.g., carboxylic acid).
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Nucleophilic sites : The amine group (if deprotonated) can act as a nucleophile, though its basicity may vary depending on substituents .
Comparison of Tic Derivatives
A comparative analysis of Tic analogs highlights structural and functional variations:
Synthetic Methodologies
Key reactions for Tic derivatives include:
Scientific Research Applications
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-methanol
Uniqueness
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid stands out due to its unique combination of a cyclopropylsulfonyl group and a carboxylic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 1543479-34-0) is a compound that has garnered attention for its potential biological activities. This compound belongs to the tetrahydroisoquinoline family, which is known for its diverse pharmacological properties, including anti-cancer and neuroprotective effects. The focus of this article is to summarize the biological activity associated with this compound based on various studies and findings.
- Molecular Formula : C13H15NO4S
- Molecular Weight : 281.33 g/mol
- Structural Characteristics : The compound features a tetrahydroisoquinoline backbone with a cyclopropylsulfonyl group and a carboxylic acid functional group, contributing to its unique biological profile.
Anticancer Properties
Recent research has highlighted the potential of tetrahydroisoquinoline derivatives as anti-cancer agents. A study focusing on various substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids found that certain derivatives exhibited significant binding affinity to Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. Specifically:
- Binding Affinity : The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein.
- Cell Proliferation : MTT assays indicated that these compounds possess anti-proliferative activity against various cancer cell lines.
- Mechanism of Action : Notably, one of the active compounds induced apoptosis and activated caspase-3 in Jurkat cells in a dose-dependent manner .
Neuroprotective Effects
The tetrahydroisoquinoline structure is often associated with neuroprotective effects. Compounds derived from this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. For instance:
- Mechanism : Some derivatives have been shown to inhibit pathways leading to neurodegeneration by modulating neurotransmitter systems and reducing oxidative damage.
- Potential Applications : These properties suggest potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease .
Comparative Biological Activity Table
Case Studies
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Study on Bcl-2 Inhibition :
- A series of substituted tetrahydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit Bcl-2 proteins. The results indicated that modifications at specific positions on the isoquinoline ring significantly enhanced binding affinities.
- The study concluded that these compounds could serve as lead structures for further development of anti-cancer therapeutics targeting the Bcl-2 pathway .
- Neuroprotective Mechanisms :
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, and how can sulfonyl groups like cyclopropylsulfonyl be introduced?
- Methodological Answer : The Tic scaffold is typically synthesized via the Pictet-Spengler reaction or cycloaddition strategies . For example, the Pictet-Spengler reaction of Boc-protected tyrosine derivatives can yield enantiomerically pure Tic cores with >95% yield and minimal racemization after recrystallization . Sulfonyl groups (e.g., cyclopropylsulfonyl) are introduced via coupling reactions using reagents like DCC/HOBt. demonstrates coupling of Boc-Tic derivatives with amines containing sulfonyl moieties, followed by deprotection . Cycloaddition approaches (e.g., [2+2+2] or Diels-Alder) also enable functionalization, as shown in and .
Table 1: Representative Synthetic Methods for Tic Derivatives
Q. How does the Tic scaffold act as a conformational constraint in peptide design, and what biological targets are associated with its derivatives?
- Methodological Answer : The Tic core mimics phenylalanine (Phe) and proline (Pro) but restricts backbone flexibility due to its fused bicyclic structure. This rigidity enhances binding specificity to enzymes/receptors like PPARγ/α and PTP-1B , as seen in , where Tic derivatives showed dual PPAR agonist and PTP-1B inhibitory activity . In angiotensin II receptor antagonists (e.g., quinapril), Tic improves metabolic stability and target engagement .
Advanced Research Questions
Q. What strategies minimize racemization during the synthesis of enantiomerically pure Tic derivatives?
- Methodological Answer : Racemization often occurs during coupling or deprotection steps. Using Boc-protection and low-temperature conditions during acidolysis (e.g., HCl in methanol at 0°C) reduces racemization to <7% . Recrystallization with chiral resolving agents (e.g., tartaric acid) further enhances ee to >99% .
Q. How does the introduction of sulfonyl groups (e.g., cyclopropylsulfonyl) impact the pharmacological profile of Tic derivatives?
- Methodological Answer : Sulfonyl groups enhance metabolic stability and receptor binding affinity . For example, cyclopropylsulfonyl moieties in improved selectivity for κ-opioid receptor antagonists by stabilizing hydrogen-bond interactions in the binding pocket . Computational docking studies paired with SAR analysis are recommended to optimize substituent placement .
Q. What role does Tic’s conformation play in cis-trans isomerization of peptide bonds, and how does this affect biological activity?
- Methodological Answer : Tic’s rigid structure reduces cis-trans isomerization in peptide backbones, as shown in . In peptides like Tyr-Tic-Phe, Tic restricts rotation around the adjacent peptide bond, favoring a single conformation and improving target selectivity . NMR studies (e.g., 13C-NMR) are critical for analyzing rotamer populations .
Q. Key Methodological Recommendations
- Synthesis : Prioritize cycloaddition or Pictet-Spengler routes for scalability and stereocontrol .
- Characterization : Use chiral HPLC and 13C-NMR to verify enantiopurity and rotamer distributions .
- Biological Assays : Screen Tic derivatives against PPAR isoforms and peptidases to exploit dual-target potential .
Properties
Molecular Formula |
C13H15NO4S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-cyclopropylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4S/c15-13(16)12-7-9-3-1-2-4-10(9)8-14(12)19(17,18)11-5-6-11/h1-4,11-12H,5-8H2,(H,15,16) |
InChI Key |
ASMQSCGMRKOIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Origin of Product |
United States |
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